molecular formula C11H8IN B3156719 4-(4-Iodophenyl)pyridine CAS No. 83420-59-1

4-(4-Iodophenyl)pyridine

Cat. No. B3156719
CAS RN: 83420-59-1
M. Wt: 281.09 g/mol
InChI Key: UDXJNRYHGQJHGL-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a heterocyclic aromatic compound that contains a pyridine ring and an iodine atom attached to a phenyl group.

Scientific Research Applications

Catalysis and Chemical Reactions

4-(4-Iodophenyl)pyridine has been explored for its catalytic capabilities. Meng et al. (2015) demonstrated its use in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, which are vital in synthesizing γ-lactones and δ-lactones under neutral conditions (Meng, Liu, Liu, & Wang, 2015). Additionally, Dolewski et al. (2017) discussed the functionalization of pyridine C–H bonds, highlighting the utility of heterocyclic phosphonium salts derived from pyridines, including 4-(4-Iodophenyl)pyridine, in creating diverse pyridine derivatives (Dolewski, Hilton, & McNally, 2017).

Polymer Science

In polymer science, 4-(4-Iodophenyl)pyridine has been used as a precursor for advanced materials. Liaw et al. (2007) synthesized a novel poly(pyridine−imide) using a diamine containing a pyridine group and a pyrene substituent, which exhibited high solubility, good thermal stability, and potential applications in electronics and photonics (Liaw, Wang, & Chang, 2007). Xie et al. (2022) developed aromatic fluorinated poly(pyridine amide)s containing 2,6-diphenyl-4-(4-trifluoromethylphenyl)pyridine units, showcasing their potential as high-performance polymers due to their thermal behavior and optical transparency (Xie, Zhao, Wei, Huang, & Liu, 2022).

Sensor Development

4-(4-Iodophenyl)pyridine has applications in sensor technology. Storm and Lüning (2002) synthesized concave pyridines with extended π-systems, which could potentially be used as sensors due to their unique UV absorption properties (Storm & Lüning, 2002). Wang et al. (2008) developed a novel fluorescent poly(pyridine-imide) acid chemosensor, which could act as an "off–on" fluorescent switcher for acids, indicating its potential use in detecting specific chemical substances (Wang, Liou, Liaw, & Chen, 2008).

properties

IUPAC Name

4-(4-iodophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXJNRYHGQJHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699169
Record name 4-(4-Iodophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodophenyl)pyridine

CAS RN

83420-59-1
Record name 4-(4-Iodophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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